

detailed protocol for 2-Hydroxy-3-methoxychalcone synthesis

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Compound of Interest

Compound Name: 2-Hydroxy-3-methoxychalcone

CAS No.: 144100-21-0

Cat. No.: B12050345

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Application Note: Synthesis of 2-Hydroxy-3-methoxychalcone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β -unsaturated carbonyl system.^{[1][2]} **2-Hydroxy-3-methoxychalcone**, a specific derivative, is of interest for its potential applications in medicinal chemistry and materials science. The most common and effective method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and a benzaldehyde.^[1] This protocol provides a detailed methodology for the synthesis, purification, and characterization of **2-Hydroxy-3-methoxychalcone**.

Reaction Scheme

The synthesis proceeds via a Claisen-Schmidt condensation between 2-hydroxy-3-methoxyacetophenone and benzaldehyde, catalyzed by a strong base such as sodium hydroxide (NaOH).

Figure 1: General reaction scheme for the synthesis of 2-Hydroxy-3-methoxychalcone.

Experimental Protocol

This protocol is optimized for high yield and purity, based on established methods for chalcone synthesis.[1]

Materials and Reagents:

- 2-hydroxy-3-methoxyacetophenone
- Benzaldehyde
- Sodium Hydroxide (NaOH)
- Isopropyl Alcohol (IPA)
- Hydrochloric Acid (HCl), concentrated
- Ethyl Acetate (for TLC)
- Hexane (for TLC)
- Deionized Water
- Anhydrous Sodium Sulfate
- Silica Gel 60 (for column chromatography, if necessary)
- Standard laboratory glassware (round-bottom flask, beakers, separatory funnel, etc.)
- Magnetic stirrer and stir bar
- Ice bath

- Büchner funnel and filter paper
- Rotary evaporator
- Thin-Layer Chromatography (TLC) plates and chamber
- Melting point apparatus

Procedure:

- **Reactant Preparation:** In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-3-methoxyacetophenone (e.g., 0.05 mol, 8.31 g) and benzaldehyde (e.g., 0.05 mol, 5.31 g, 5.1 mL) in 50 mL of isopropyl alcohol (IPA).[1]
- **Reaction Initiation:** Cool the flask in an ice bath to bring the temperature of the mixture to 0-5°C. While stirring vigorously, slowly add 20 mL of a 40% aqueous solution of sodium hydroxide (NaOH) dropwise, ensuring the temperature does not rise above 10°C.[1]
- **Reaction Progression:** Maintain the reaction at 0-5°C with continuous stirring. The reaction mixture will typically change color. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is generally complete within 4-6 hours.
- **Product Isolation (Work-up):** Once the reaction is complete, pour the mixture into a 500 mL beaker containing approximately 200 g of crushed ice.[3] Slowly and carefully acidify the mixture by adding concentrated HCl dropwise with stirring until the pH is acidic (pH ~2-3), which will cause the product to precipitate.[4][5] Ensure any residual reddish color from the basic solution disappears, leaving a yellow/orange solid.[5]
- **Filtration:** Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.[5]
- **Drying:** Allow the crude product to air-dry on the filter paper or dry it in a desiccator. Measure the mass of the crude product to calculate the crude yield.
- **Purification:**

- Recrystallization: Purify the crude solid by recrystallization. Dissolve the product in a minimum amount of hot ethanol or isopropyl alcohol.[6] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold solvent, and dry completely.
- Column Chromatography (Optional): If the product is still impure after recrystallization, further purification can be achieved using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).[4]

Characterization: The final product should be characterized to confirm its identity and purity using the following methods:

- Melting Point: Determine the melting point of the purified crystals. A sharp melting range indicates high purity.[1]
- Spectroscopy: Obtain FT-IR, ^1H NMR, and ^{13}C NMR spectra to confirm the chemical structure.[4][6] Mass spectrometry can be used to confirm the molecular weight.[4]

Data Presentation

The following table summarizes typical quantitative data for the synthesis of chalcones.

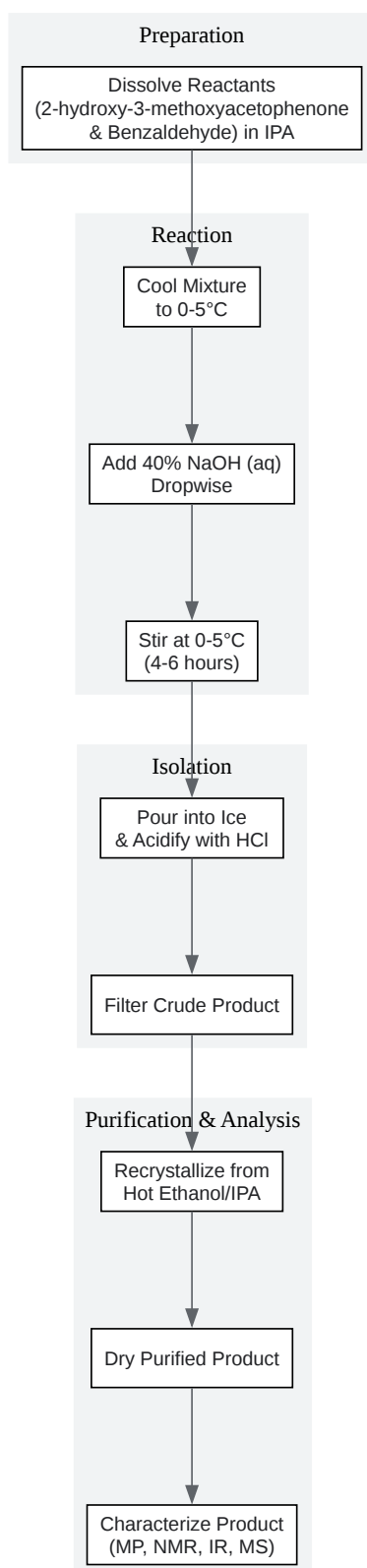
Parameter	Value	Reference / Note
Reactants		
2-hydroxy-3-methoxyacetophenone	0.05 mol	Stoichiometric equivalent
Benzaldehyde	0.05 mol	Stoichiometric equivalent
Reaction Conditions		
Catalyst	40% aq. NaOH (20 mL)	
Solvent	Isopropyl Alcohol (50 mL)	
Temperature	0-5 °C	Optimized for purity and yield
Time	4-6 hours	
Product	2-Hydroxy-3-methoxychalcone	
Molecular Weight	254.28 g/mol	[7]
Theoretical Yield	12.71 g	Based on 0.05 mol limiting reagent
Typical Yield Range	70-95%	Typical for Claisen-Schmidt condensations[6][8]
Appearance	Yellow/Orange Crystalline Solid	General observation for chalcones
Melting Point	To be determined experimentally	A key indicator of purity[1]

Visualizations

Reaction Mechanism: Claisen-Schmidt Condensation

The reaction proceeds through a base-catalyzed aldol condensation followed by a dehydration step.[1][9]

- **Enolate Formation:** The hydroxide ion (OH^-) abstracts an acidic α -proton from 2-hydroxy-3-methoxyacetophenone to form a resonance-stabilized enolate.
- **Nucleophilic Attack:** The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde to form an alkoxide intermediate.
- **Protonation:** The alkoxide is protonated by water to yield a β -hydroxy ketone (aldol addition product).
- **Dehydration:** Under the basic conditions, the β -hydroxy ketone readily dehydrates via an E1cB mechanism to form the stable, conjugated α,β -unsaturated ketone, which is the final chalcone product.



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Caption: Experimental workflow for the synthesis of **2-Hydroxy-3-methoxychalcone**.

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